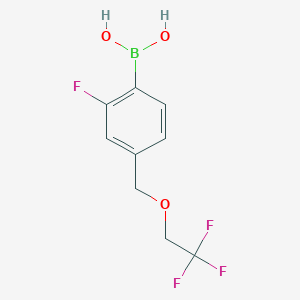

(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid

説明

(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a fluorinated phenylboronic acid derivative characterized by a trifluoroethoxymethyl substituent at the para position and a fluorine atom at the ortho position of the benzene ring. The boronic acid group (-B(OH)₂) at the phenyl ring makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl scaffolds .

特性

IUPAC Name |

[2-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c11-8-3-6(1-2-7(8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRWSORCGTWHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)COCC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene precursor with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis while minimizing waste and energy consumption .

化学反応の分析

Types of Reactions

(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group yields boronic esters, while reduction produces boranes. Substitution reactions can yield a variety of products depending on the nucleophile used .

科学的研究の応用

Medicinal Chemistry

Boronic acids have become pivotal in drug discovery due to their ability to form reversible covalent bonds with diols. This property is exploited in the development of inhibitors for various enzymes and receptors.

- Case Study : Research has demonstrated that boronic acids can effectively inhibit proteasome activity, which is crucial for cancer treatment. For instance, (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid has shown potential in targeting specific cancer cell lines through proteasome inhibition, leading to apoptosis in malignant cells.

Bioconjugation and Drug Delivery

The ability of boronic acids to interact with biomolecules makes them suitable for bioconjugation applications.

- Application : The compound can be utilized to create targeted drug delivery systems where the boronic acid moiety facilitates the selective release of therapeutic agents in response to specific biological stimuli (e.g., changes in pH or the presence of certain biomolecules).

Material Science

In material science, boronic acids are used for synthesizing advanced materials such as polymers and hydrogels.

- Research Insight : Studies have indicated that incorporating this compound into polymer matrices can enhance the material's properties, including thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Inhibitor design for cancer therapies | Targeting proteasome in cancer cells |

| Bioconjugation | Targeted drug delivery systems | Release of drugs in response to specific stimuli |

| Material Science | Synthesis of advanced polymers and hydrogels | Enhancing thermal stability and mechanical strength |

作用機序

The mechanism by which (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in bioconjugation and drug delivery. Additionally, the compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile in the transmetalation step, transferring the boron-bound organic group to a palladium catalyst .

類似化合物との比較

Trifluoroethoxy vs. Methoxy Groups

- 2-Fluoro-4-methoxyphenylboronic acid (CAS 162101-31-7, C₇H₈BFO₃, MW 169.94 g/mol) lacks the trifluoroethyl group, resulting in reduced electron-withdrawing effects. This decreases acidity (higher pKa) and may reduce reactivity in cross-coupling reactions compared to the target compound .

- Target Compound : The trifluoroethoxy group (-OCH₂CF₃) lowers the pKa of the boronic acid, enhancing its reactivity in aqueous Suzuki couplings .

Positional Isomerism

- [3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl]boronic acid (structure from ) shifts the fluorine atom to the meta position.

Substituent Bulk and Steric Effects

Phenoxymethyl Derivatives

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (studied in ) features a methoxyethyl-phenoxymethyl substituent. While bulkier than the target compound, the absence of fluorine reduces electron-withdrawing effects. In vitro studies showed potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM), suggesting substituent flexibility enhances target binding .

- Target Compound : The trifluoroethoxymethyl group may improve selectivity in enzyme inhibition due to stronger hydrophobic interactions and resistance to oxidative metabolism .

Biphenyl Analogs

- The extended aromatic system increases hydrophobicity but lacks the electron-withdrawing -CF₃ group, limiting applications in polar reaction environments .

Functional Group Modifications

Hydroxymethyl vs. Trifluoroethoxymethyl

- [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid (structure from ) replaces the trifluoroethoxymethyl group with a hydroxymethyl (-CH₂OH) substituent. The hydroxyl group enables hydrogen bonding but reduces stability under acidic or oxidizing conditions compared to the target compound .

Key Data and Comparative Analysis

生物活性

(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a boronic acid derivative notable for its unique structural features that enhance its biological activity. This compound is characterized by the presence of a fluorine atom and a trifluoroethoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

- Molecular Formula : C₉H₉BF₄O

- Molecular Weight : 237.94 g/mol

- CAS Number : 1704064-28-7

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.

- Protein Interaction : The lipophilic nature of the trifluoroethoxy group enhances binding affinity to various proteins, potentially modulating their activity.

- Cellular Uptake : The compound's structural characteristics facilitate its absorption into cells, where it may exert effects on metabolic pathways.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity in various contexts:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against breast cancer cells and demonstrated a dose-dependent reduction in cell viability.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in cancer metabolism and signaling pathways:

Case Studies

-

Study on MCF-7 Cells : A recent study assessed the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to apoptosis as evidenced by increased caspase activity and PARP cleavage.

"The compound induced significant apoptosis in MCF-7 cells at concentrations above 10 µM" .

- In Vivo Efficacy : In animal models, administration of this boronic acid derivative resulted in reduced tumor growth rates compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid, and how can transesterification methods be optimized?

- Methodological Answer : Synthesis often involves transesterification, but product isolation remains challenging due to boronic acid solubility and boroxin formation. Monophasic transesterification (e.g., using methyl boronic acid) allows easier removal of byproducts via evaporation . For aromatic boronic esters, solid-phase transesterification with phenyl boronic acid is effective but limited to specific substrates. Optimization requires selecting water-soluble boronic acids to facilitate biphasic separation .

Q. How can impurities in boronic acid derivatives be controlled during pharmaceutical synthesis?

- Methodological Answer : LC-MS/MS methods validated under ICH guidelines are critical for detecting trace impurities (e.g., carboxy or methyl phenyl boronic acids) at sub-ppm levels. Method validation includes assessing limits of detection (LOD), quantification (LOQ), accuracy, and specificity . For instance, Lumacaftor requires impurity control via chromatographic separation using C18 columns and mobile phases optimized for boronic acid retention .

Q. What are the best practices for purifying and stabilizing boronic acids to prevent degradation?

- Methodological Answer : Avoid silica gel chromatography due to irreversible binding; instead, use recrystallization or distillation. Store boronic acids at 0–6°C to prevent boroxin formation . For derivatives with hydrolytically sensitive groups (e.g., trifluoroethoxy), inert atmosphere handling and anhydrous solvents are recommended .

Advanced Research Questions

Q. How do computational docking studies aid in predicting the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : AutoDock4 with flexible sidechain modeling enables analysis of steric and electronic interactions between the boronic acid and palladium catalysts. Cross-docking experiments on HIV protease analogs demonstrate the importance of substituent positioning (e.g., trifluoroethoxy’s electron-withdrawing effect) on binding affinity and reaction efficiency .

Q. What role does the trifluoroethoxy substituent play in modulating the compound’s electronic and steric properties?

- Methodological Answer : The trifluoroethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity of the boron center and accelerating transmetallation in cross-couplings. Steric hindrance from the methylene spacer (-CH2-) reduces aggregation, as shown in analogs like 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate . Comparative studies with methoxy or hydroxyl analogs (e.g., 2-Fluoro-4-methoxyphenylboronic acid) reveal reduced reactivity due to weaker electron withdrawal .

Q. How can LC-MS/MS be tailored to quantify boronic acid impurities in complex matrices?

- Methodological Answer : Use a triple quadrupole mass spectrometer with MRM (multiple reaction monitoring) mode for selectivity. For example, boronic acids ionize well in negative ESI mode, with transitions like m/z 179 → 135 for carboxy phenyl boronic acid. Calibration curves in acetonitrile/water (70:30) with 0.1% formic acid improve sensitivity .

Q. What strategies mitigate mutagenicity risks associated with boronic acid impurities in drug development?

- Methodological Answer : Computational structure-activity relationship (SAR) models identify mutagenicity alerts (e.g., aromatic amines). Replace high-risk substituents with non-planar groups like trifluoroethoxy, which reduces DNA intercalation potential. Analytical controls ensure impurity levels comply with ICH M7 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。